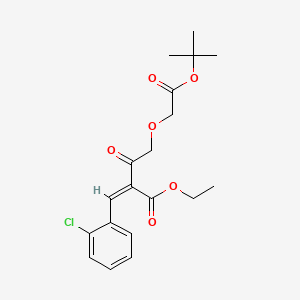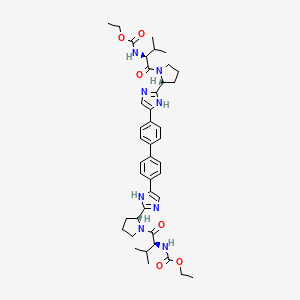
Diethyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclatasvir Diethyl Ester is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. Daclatasvir itself is known for its efficacy in inhibiting the nonstructural protein 5A (NS5A) of HCV, thereby preventing viral replication and assembly . The esterification of Daclatasvir to form Daclatasvir Diethyl Ester is a modification aimed at enhancing certain pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir Diethyl Ester involves the esterification of Daclatasvir. The process typically includes the reaction of Daclatasvir with ethanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of Daclatasvir Diethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Daclatasvir Diethyl Ester can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Daclatasvir Diethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antiviral properties beyond HCV.
Medicine: Explored for its pharmacokinetic properties and potential use in drug formulations.
Industry: Used in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
作用机制
Daclatasvir Diethyl Ester exerts its effects by targeting the NS5A protein of HCV. This protein is crucial for viral RNA replication and virion assembly. By binding to the N-terminus of the NS5A protein, Daclatasvir Diethyl Ester disrupts these processes, leading to a decrease in viral RNA levels and inhibition of viral replication . The compound also modulates the phosphorylation status of NS5A, further inhibiting its function .
相似化合物的比较
Sofosbuvir: Another direct-acting antiviral used in combination with Daclatasvir for HCV treatment.
Ledipasvir: Similar to Daclatasvir, it targets the NS5A protein but has different pharmacokinetic properties.
Velpatasvir: Another NS5A inhibitor with a broader spectrum of activity against various HCV genotypes
Uniqueness: Daclatasvir Diethyl Ester is unique due to its specific esterification, which can enhance its pharmacokinetic properties, such as increased bioavailability and prolonged half-life. This modification can potentially improve the efficacy and reduce the dosing frequency compared to its non-esterified counterparts .
属性
分子式 |
C42H54N8O6 |
|---|---|
分子量 |
766.9 g/mol |
IUPAC 名称 |
ethyl N-[(2S)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t33-,34-,35+,36+/m1/s1 |
InChI 键 |
ISZGANJVGZEVKJ-NWJWHWDBSA-N |
手性 SMILES |
CCOC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OCC |
规范 SMILES |
CCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
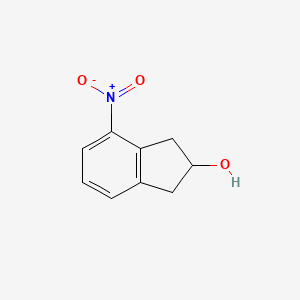
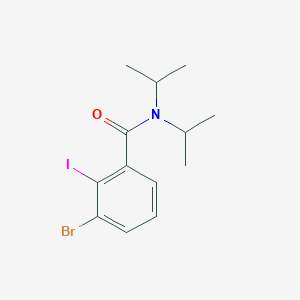
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
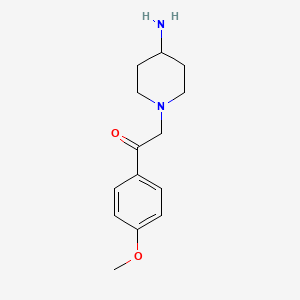
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
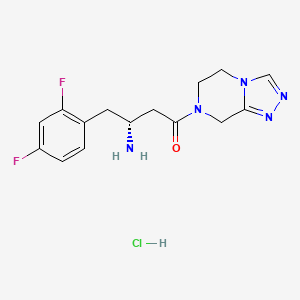
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)
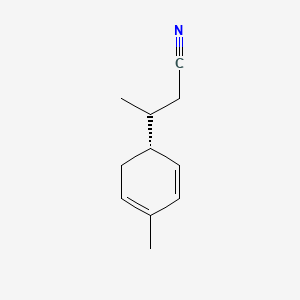
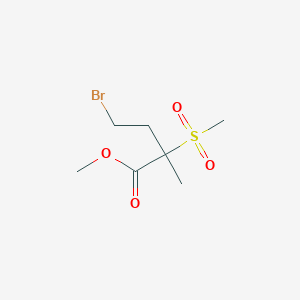

![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
